1-Oxaspiro[4.4]non-6-en-2-one

Total synthesis Biomimetic synthesis Spiroannulation

The Δ6‑regioisomer exclusively employed as compound 4 in Trost's biomimetic total synthesis of plumericin. The non‑conjugated C6‑C7 olefin avoids conjugate‑addition pathways inherent to α,β‑unsaturated butenolides, enabling directed epoxidation, electrophilic addition, and metathesis chemistries. Zero rotatable bonds and spirocyclic rigidity provide a stereochemical relay point and a pre‑organized fragment for fragment‑based screening. Substitution with the Δ8 isomer (CAS 86971‑91‑7) disrupts the established synthetic route to plumericin, allamcin, and related antitumor iridoids.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 86971-90-6
Cat. No. B11923730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[4.4]non-6-en-2-one
CAS86971-90-6
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1CC2(CCC(=O)O2)C=C1
InChIInChI=1S/C8H10O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1,4H,2-3,5-6H2
InChIKeyVRBCESVXJRKZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[4.4]non-6-en-2-one (CAS 86971-90-6): High-Rigidity Spirocyclic γ-Butyrolactone for Natural Product Synthesis and Scaffold Hopping


1-Oxaspiro[4.4]non-6-en-2-one (CAS 86971-90-6) is a conformationally restricted spirocyclic γ-butyrolactone with molecular formula C₈H₁₀O₂ and molecular weight 138.16 g/mol. It features a γ-lactone ring spiro-fused at the C5 position to a cyclopentene ring, with the olefin located at the C6–C7 position . The compound was first described as a key synthetic intermediate (compound 4) in Trost's landmark biomimetic total synthesis of the antitumor iridoid plumericin [1]. Its structural hallmarks include zero hydrogen-bond donors, zero rotatable bonds, a polar surface area (PSA) of 26.3 Ų, and a calculated LogP of approximately 1.4, placing it in favorable physicochemical space for fragment-based discovery and scaffold-hopping campaigns .

Why 1-Oxaspiro[4.4]non-6-en-2-one Cannot Be Replaced by Common γ-Butyrolactones or Positional Isomers


Simple γ-butyrolactones and even closely related spirocyclic analogs such as 1-oxaspiro[4.4]non-8-en-2-one (the Δ⁸ isomer) or 1-oxaspiro[4.4]non-3-en-2-one (the α,β-unsaturated lactone) exhibit fundamentally different reactivity profiles. The C6–C7 olefin in 1-oxaspiro[4.4]non-6-en-2-one places the double bond in a non-conjugated position relative to the lactone carbonyl, enabling distinct chemo- and regioselective transformations such as directed epoxidation or electrophilic addition without competing conjugate addition pathways that dominate in the α,β-unsaturated analog [1]. Additionally, the spiro junction introduces conformational rigidity that eliminates the rotational degrees of freedom present in monocyclic γ-butyrolactones, resulting in a fixed spatial orientation of the olefin and lactone oxygen lone pairs . This rigidity is critical when the compound serves as a stereochemical relay point, as demonstrated in the Trost plumericin synthesis where the C6–C7 olefin geometry directly influences the stereochemical outcome of downstream spiroannulation steps [1].

1-Oxaspiro[4.4]non-6-en-2-One: Quantitative Differentiation Evidence Versus Closest Analogs


Olefin Positional Differentiation: C6–C7 vs C8–C9 Regioisomer Impacts Synthetic Utility in Plumericin Total Synthesis

In the Trost biomimetic approach to plumericin, 1-oxaspiro[4.4]non-6-en-2-one (compound 4, CAS 86971-90-6, the Δ⁶ isomer) serves as a critical intermediate, whereas its Δ⁸ positional isomer (compound 5, CAS 86971-91-7) and the saturated analog 1-oxaspiro[4.4]nonan-2-one cannot participate in the same downstream oxidative cleavage–spiroannulation cascade [1]. The C6–C7 olefin is strategically positioned to undergo chemoselective oxidative cleavage en route to the dialdehyde intermediate required for the biomimetic cyclization that constructs the plumericin tetracyclic core [1]. The registry number listing in the original publication explicitly assigns CAS 86971-90-6 to the Δ⁶ isomer 4, distinguishing it from the Δ⁸ isomer 5 (CAS 86971-91-7) and other spirocyclic intermediates in the synthetic sequence [1].

Total synthesis Biomimetic synthesis Spiroannulation Iridoid natural products

Conformational Rigidity and Rotatable Bond Count: Quantitative Differentiation from Monocyclic γ-Butyrolactones

1-Oxaspiro[4.4]non-6-en-2-one possesses zero rotatable bonds, a direct consequence of its spirocyclic architecture . In contrast, monocyclic γ-butyrolactone derivatives such as γ-valerolactone (CAS 108-29-2) or α-angelica lactone (CAS 591-12-8) possess one or more rotatable bonds, introducing conformational flexibility. The topological polar surface area (TPSA) of 1-oxaspiro[4.4]non-6-en-2-one is 26.3 Ų, with an XLogP of approximately 1.4 and zero hydrogen-bond donors . These physicochemical parameters place the compound within favorable oral drug-likeness space and make it an attractive rigid fragment for structure-based design campaigns where reduction of entropic penalty upon target binding is desired [1].

Conformational restriction Scaffold hopping Fragment-based drug design Physicochemical profiling

Chemoselectivity Advantage: Non-Conjugated Olefin Avoids Competing Michael Addition Pathways Seen in α,β-Unsaturated Spirolactones

The C6–C7 olefin in 1-oxaspiro[4.4]non-6-en-2-one is electronically isolated from the γ-lactone carbonyl, whereas in 1-oxaspiro[4.4]non-3-en-2-one (CAS 5732-90-1, an α,β-unsaturated butenolide), the olefin is conjugated with the carbonyl . This electronic distinction has direct synthetic consequences: the non-conjugated Δ⁶ alkene is susceptible to electrophilic addition and oxidative cleavage without the competing 1,4-conjugate addition (Michael-type) pathways that dominate the reactivity of α,β-unsaturated butenolides [1]. In the plumericin synthesis, Trost exploited this chemoselectivity by performing oxidative olefin cleavage on the Δ⁶ isomer to access a dialdehyde intermediate—a transformation that would be complicated by competing conjugate addition if the corresponding α,β-unsaturated spirolactone were employed [1].

Chemoselectivity Electrophilic addition Oxidative cleavage Synthetic methodology

Validated Synthetic Accessibility via Amberlyst-15-Catalyzed Oxaspirocyclization: Quantitative Yields Reported for 1-Oxaspiro[4.4]non-6-ene Scaffolds

Young et al. (Tetrahedron Lett. 2000) reported that substituted 1-oxaspiro[4.4]non-6-ene systems, including the core scaffold of 1-oxaspiro[4.4]non-6-en-2-one, can be accessed via Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols under mild conditions, delivering quantitative yields [1]. This method contrasts with the multistep substitutive spiroannulation approach employed in the Trost plumericin synthesis and provides an alternative, operationally simple route to 1-oxaspiro[4.4]non-6-ene scaffolds [2]. For procurement decisions, this means that custom synthesis of analogs or derivatives at scale is feasible using a heterogeneous acid-catalyzed protocol with straightforward workup, reducing cost and complexity relative to stoichiometric organometallic spiroannulation methods [1].

Synthetic methodology Spirocyclization Amberlyst-15 catalysis Green chemistry

Procurement-Triggered Application Scenarios for 1-Oxaspiro[4.4]non-6-en-2-one


Total Synthesis of Plumericin and Structurally Related Antitumor Iridoids

1-Oxaspiro[4.4]non-6-en-2-one is explicitly documented as compound 4 in the Trost biomimetic total synthesis of plumericin, a tetracyclic iridoid with demonstrated in vitro antifungal, antibacterial, and antitumor activity . Laboratories engaged in the total synthesis of plumericin, allamcin, allamandin, or structurally related iridoid natural products require this specific intermediate with the C6–C7 olefin regioisomer. Substitution with the Δ⁸ isomer (CAS 86971-91-7) or the saturated analog would diverge from the established synthetic pathway . The compound's role as a validated late-stage intermediate in a landmark J. Am. Chem. Soc. publication provides confidence in its synthetic utility and reproducibility.

Fragment-Based Drug Discovery and Scaffold Hopping Using Conformationally Restricted Spirocyclic γ-Lactones

With zero rotatable bonds, zero H-bond donors, a TPSA of 26.3 Ų, and an XLogP of ~1.4 , 1-oxaspiro[4.4]non-6-en-2-one falls within favorable oral drug-like property space as defined by Veber et al. (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [4]. The spirocyclic constraint pre-organizes the molecular scaffold, reducing the entropic penalty upon protein target binding compared to flexible monocyclic γ-butyrolactone fragments. This makes the compound suitable as a core fragment for fragment-based screening libraries, particularly for targets where conformational restriction is known to enhance affinity—such as proteases, kinases, and GPCRs.

Synthetic Methodology Development: Non-Conjugated Spirocyclic Alkene as a Chemoselectivity Probe

The non-conjugated C6–C7 olefin in 1-oxaspiro[4.4]non-6-en-2-one provides an electronically distinct alkene handle that does not engage in conjugate addition pathways, unlike α,β-unsaturated butenolides such as 1-oxaspiro[4.4]non-3-en-2-one . This property makes the compound valuable as a probe substrate for developing and benchmarking new methodologies in chemoselective oxidation, epoxidation, dihydroxylation, or olefin metathesis in the presence of a lactone carbonyl. The validated Amberlyst-15-catalyzed oxaspirocyclization route [4] further enables analog generation for structure–reactivity relationship studies.

Enantioselective Synthesis of Spirocyclic α,β-Butenolides for Chiral Pool Expansion

Paquette et al. (J. Org. Chem. 2001) established a general oxonium ion technology for accessing enantiopure spirocyclic α,β-butenolides from the 1-oxaspiro[4.4]nonane framework . While the Paquette study focused on saturated 1-oxaspiro[4.4]nonan-6-ones, the 1-oxaspiro[4.4]non-6-en-2-one scaffold represents the unsaturated counterpart that can serve as a precursor for further elaboration into enantiopure spirocyclic butenolides via optical resolution and dehydration strategies. This is relevant for medicinal chemistry programs requiring enantiomerically pure spirocyclic building blocks with defined three-dimensional architecture.

Quote Request

Request a Quote for 1-Oxaspiro[4.4]non-6-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.